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Cat. No.: B3179287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BP Fluor 594 NHS ester is a bright, red-fluorescent dye designed for covalently labeling

proteins and other biomolecules containing primary amines.[1] The N-hydroxysuccinimidyl

(NHS) ester functional group readily reacts with primary amines, such as the side chain of

lysine residues or the N-terminus of proteins, to form a stable amide bond.[2][3][4] This

process, known as bioconjugation, is a cornerstone technique for producing fluorescently

labeled probes used in a wide array of applications, including immunofluorescence, flow

cytometry, and fluorescence microscopy. This document provides a detailed, step-by-step

guide for the successful conjugation of BP Fluor 594 NHS ester to proteins.
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Material/Reagent Supplier Comments

BP Fluor 594 NHS ester BroadPharm or similar
Store at -20°C, protected from

light and moisture.[5][6][7]

Protein of Interest (e.g.,

Antibody)
Varies

Must be in an amine-free

buffer (e.g., PBS).[8][9]

Anhydrous Dimethylsulfoxide

(DMSO) or Dimethylformamide

(DMF)

Varies
High-quality, amine-free grade

is crucial.[4][10]

Reaction Buffer Varies

0.1 M Sodium Bicarbonate, pH

8.3-8.5 is recommended.[8]

[10][11]

Purification Column (e.g.,

Sephadex G-25)
Varies

For removal of unconjugated

dye.[5][7][12]

Quenching Reagent (optional) Varies
1 M Tris-HCl or Glycine, pH

7.4.[13]

Experimental Protocols
Reagent Preparation
a. Protein Solution:

Prepare the protein of interest in an amine-free buffer, such as phosphate-buffered saline

(PBS).[8] Buffers containing primary amines like Tris or glycine must be avoided as they will

compete with the protein for reaction with the NHS ester.[9]

The recommended protein concentration is 2-10 mg/mL for optimal labeling.[9] If the protein

solution contains preservatives like sodium azide, it generally does not need to be removed

before labeling.[2]

b. BP Fluor 594 NHS Ester Stock Solution:

Allow the vial of BP Fluor 594 NHS ester to equilibrate to room temperature before opening

to prevent moisture condensation.[6][14]
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Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[9] This stock

solution should be prepared fresh immediately before use, as the NHS ester is susceptible to

hydrolysis.[12][14]

Conjugation Reaction
The following diagram illustrates the chemical reaction between BP Fluor 594 NHS ester and

a primary amine on the target protein.

Reactants
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Caption: Reaction of BP Fluor 594 NHS ester with a primary amine.

Procedure:

Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium

bicarbonate.[5][10] This slightly alkaline pH is optimal for the reaction.[3][15]

Calculate the required volume of the BP Fluor 594 NHS ester stock solution. A molar excess

of the dye is typically used. The optimal dye-to-protein molar ratio should be determined
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empirically for each protein, but a starting point of 9:1 to 15:1 is common for antibodies.[2]

While gently stirring or vortexing, add the dye stock solution dropwise to the protein solution.

[2]

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][5]

(Optional) To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be

added to a final concentration of 50-100 mM and incubated for 10-15 minutes.[13]

Purification of the Conjugate
It is crucial to remove the unreacted dye from the labeled protein.[16] Gel filtration

chromatography is a common and effective method.[5][11]

The general workflow for the conjugation and purification process is outlined below.

Prepare Protein and Dye Solutions Conjugation Reaction (1 hr, RT, dark) Purify Conjugate (e.g., Gel Filtration) Characterize Conjugate (DOL)

Click to download full resolution via product page

Caption: Experimental workflow for protein conjugation.

Procedure:

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.[12]

Apply the reaction mixture to the top of the column.

Elute the column with PBS. The first colored band to elute is the fluorescently labeled protein

conjugate.[12] A second, slower-moving band corresponds to the free, unreacted dye.[12]

Collect the fractions containing the purified conjugate.

The purified conjugate can be stored at 4°C for short-term storage or at -20°C to -80°C for

long-term storage.[5] Adding a cryoprotectant like glycerol and storing in single-use aliquots

is recommended to avoid repeated freeze-thaw cycles.[5]
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Characterization of the Conjugate: Degree of Labeling
(DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is an important parameter to

determine the efficiency of the conjugation reaction.[17][18]

Procedure:

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance

maximum of BP Fluor 594 (~590 nm, Amax).[17]

Calculate the protein concentration using the following formula, which corrects for the dye's

absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein

CF280: Correction factor for the dye's absorbance at 280 nm. This value is dye-specific.

ε_protein: Molar extinction coefficient of the protein at 280 nm.

Calculate the DOL using the following formula: DOL = Amax / (ε_dye × Protein Concentration

(M))

ε_dye: Molar extinction coefficient of BP Fluor 594 at its absorbance maximum.

An optimal DOL for antibodies is typically between 2 and 10.[18] A DOL that is too high can

lead to fluorescence quenching and potential loss of protein activity, while a DOL that is too low

will result in a weak signal.[16][17]

Quantitative Data Summary
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Parameter
Recommended
Range/Value

Reference

Protein Concentration for

Labeling
2-10 mg/mL [9]

Reaction Buffer pH 8.3-8.5 [8][10][11]

Dye:Protein Molar Ratio

(Antibodies)
9:1 to 15:1 [2]

Reaction Time 1 hour [2][5]

Reaction Temperature Room Temperature [2][5]

Expected Labeling Efficiency
20-35% (protein concentration

dependent)
[2]

Optimal Degree of Labeling

(DOL) for Antibodies
2-10 [18]

Application Example: Immunofluorescence
A common application for fluorescently labeled antibodies is immunofluorescence, where the

antibody is used to detect a specific antigen in a cell or tissue sample. The following diagram

illustrates a simplified signaling pathway where a BP Fluor 594-labeled antibody is used to

visualize a target protein.
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Caption: Immunofluorescence detection of a target protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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